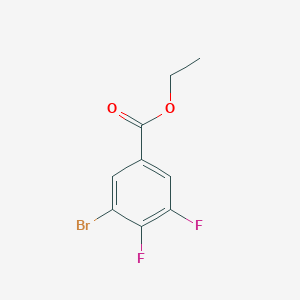

Ethyl 3-bromo-4,5-difluorobenzoate

Description

Contextualization of Halogenated Benzoic Acid Derivatives in Modern Organic Synthesis

Halogenated benzoic acid derivatives are fundamental reagents in contemporary organic synthesis. Benzoic acid and its derivatives are naturally occurring compounds and serve as precursors for the industrial synthesis of many other organic substances. wikipedia.org The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzoic acid scaffold dramatically expands its synthetic potential. googleapis.com These halogen atoms can act as directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. youtube.com For instance, the carboxyl group of benzoic acid is a deactivating and meta-directing group in electrophilic substitution reactions like bromination. youtube.com

Furthermore, the carbon-halogen bond provides a reactive handle for a variety of transformations. Organohalides can serve as precursors for cationic, radical, or anionic carbon-based synthons, enabling their participation in nucleophilic substitution, elimination, and the formation of organometallic reagents. acs.org The specific halogen present influences the reactivity, with the bond strength and leaving group ability varying down the group. acs.org The synthesis of these halogenated derivatives can be achieved through various methods, including the direct halogenation of benzoic acid or its precursors. youtube.comgoogle.com

Significance of Bromine and Fluorine Substituents in Aromatic Systems within Molecular Design

The incorporation of bromine and fluorine atoms into aromatic systems is a widely employed strategy in molecular design, particularly in the development of pharmaceuticals and advanced materials. ump.edu.plnih.govresearchgate.net These two halogens, while both electron-withdrawing, exert distinct and often complementary effects on the properties of the parent molecule.

Fluorine , the most electronegative element, is prized for its ability to enhance several key molecular properties. Its small size allows it to replace hydrogen with minimal steric hindrance. The introduction of fluorine can significantly increase a molecule's metabolic stability by blocking sites susceptible to enzymatic degradation, owing to the high strength of the carbon-fluorine bond. nih.gov Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups and increase the lipophilicity of a molecule, which can improve its absorption and bioavailability. nih.govresearchgate.net The presence of fluorine can also lead to unique intermolecular interactions and influence the conformation of a molecule. researchgate.netacs.org

Bromine , while less electronegative than fluorine, offers its own set of advantages. The larger size and greater polarizability of bromine make it a potent participant in halogen bonding, a type of non-covalent interaction where the halogen atom acts as a Lewis acid. acs.org This interaction can be crucial for enhancing the binding affinity of a drug candidate to its biological target. ump.edu.placs.org The carbon-bromine bond is also a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki and Heck reactions, which are cornerstones of modern synthetic chemistry for creating carbon-carbon bonds.

The combined presence of both bromine and fluorine on an aromatic ring, as seen in Ethyl 3-bromo-4,5-difluorobenzoate, creates a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the bromine atom, making the molecule a valuable and versatile building block for the synthesis of highly functionalized and complex target molecules.

Overview of this compound as a Privileged Research Compound and Synthetic Intermediate

This compound has emerged as a compound of significant interest for researchers, primarily serving as a key intermediate in the synthesis of novel chemical entities. Its molecular structure, featuring a trifunctionalized benzene (B151609) ring, offers multiple points for chemical modification, making it a valuable scaffold for building molecular complexity.

This compound is a member of the broader class of halogenated benzoic acid derivatives and is utilized in the creation of more complex molecules for various applications. The presence of the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, while the difluoro substitution pattern influences the electronic properties and reactivity of the aromatic ring. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

The strategic placement of the bromo and difluoro substituents makes this compound a sought-after building block in medicinal chemistry and materials science. It provides a platform for the systematic exploration of structure-activity relationships in drug discovery and for the synthesis of new materials with tailored electronic and physical properties.

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1805523-26-5 | C9H7BrF2O2 | 265.05 |

| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | C7H4BrFO2 | 219.01 |

| 4-Bromo-3-fluorobenzaldehyde | 133059-43-5 | C7H4BrFO | 203.01 |

| 4-Bromo-3,5-difluoroaniline | 203302-95-8 | C6H4BrF2N | 209.00 |

| Ethyl 3-bromo-4-fluorobenzoate | 23233-33-2 | C9H8BrFO2 | 247.06 |

| Ethyl 3-bromo-2,5-difluorobenzoate | 1504876-00-9 | C9H7BrF2O2 | 265.05 |

| Ethyl 3-bromo-4,5-dichlorobenzoate | 1160574-85-5 | C9H7BrCl2O2 | 297.96 |

| Ethyl 3-bromo propionate | 539-74-2 | C5H9BrO2 | 181.03 |

| Ethyl 3-bromo-4-fluoro-2-methylbenzoate | 1803604-00-3 | C10H10BrFO2 | 261.09 |

| Ethyl 3,4-difluorobenzoate | 144267-96-9 | C9H8F2O2 | 186.16 |

| Ethyl 2-bromo-4,5-difluorobenzoate | 144267-97-0 | C9H7BrF2O2 | 265.05 |

| Methyl 3-bromo-4-fluorobenzoate | 82702-31-6 | C8H6BrFO2 | 233.03 |

| 4-Bromo-3-fluorobenzoic acid | 153556-42-4 | C7H4BrFO2 | 219.01 |

Properties

IUPAC Name |

ethyl 3-bromo-4,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSBJENFGXZCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Bromo 4,5 Difluorobenzoate

Established Synthetic Routes to Ethyl 3-bromo-4,5-difluorobenzoate

The synthesis of this compound can be achieved through several established routes, primarily involving the esterification of a pre-synthesized carboxylic acid precursor or through more streamlined one-pot strategies.

Esterification Approaches from 3-bromo-4,5-difluorobenzoic Acid Precursors

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4,5-difluorobenzoic acid. This reaction involves treating the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Another effective method for the esterification is the use of a coupling agent, such as thionyl chloride, to first convert the carboxylic acid into a more reactive acyl chloride. This intermediate is then reacted with ethanol to yield the final ethyl ester. This two-step approach often provides higher yields and avoids the use of strong acids, which can be beneficial if acid-sensitive functional groups are present in the molecule.

Below is a table summarizing typical conditions for the esterification of 3-bromo-4,5-difluorobenzoic acid:

| Reagent System | Solvent | Temperature | Reaction Time | Typical Yield |

| Ethanol, Sulfuric Acid (catalytic) | Ethanol | Reflux | 4-8 hours | 85-95% |

| Thionyl Chloride, then Ethanol | Dichloromethane | Room Temp | 1-2 hours | >90% |

One-Pot Synthesis Strategies Involving Substituted Benzoic Acid Derivatives

One-pot synthesis strategies offer an efficient alternative by minimizing the number of workup and purification steps, thereby saving time and resources. A plausible one-pot synthesis of this compound could involve the in-situ generation of 3-bromo-4,5-difluorobenzoic acid followed by immediate esterification. For instance, starting from a suitable difluorinated aromatic precursor, a directed ortho-metalation followed by carboxylation with carbon dioxide could generate the lithium salt of the benzoic acid. Without isolation, the addition of an electrophilic bromine source would introduce the bromine atom at the desired position. Finally, the addition of ethanol and an acid catalyst would complete the esterification process in the same reaction vessel.

Strategic Precursor Synthesis and Halogenation Chemistry

The successful synthesis of this compound is highly dependent on the efficient and regioselective synthesis of its key precursor, 3-bromo-4,5-difluorobenzoic acid, and the understanding of halogenation chemistry.

Synthesis of 3-bromo-4,5-difluorobenzoic acid and Related Intermediates

The synthesis of 3-bromo-4,5-difluorobenzoic acid (CAS Number: 1244642-73-6) is a critical step. oakwoodchemical.comsigmaaldrich.comsigmaaldrich.comepa.gov One common route starts from 3,4-difluorobenzoic acid. The challenge lies in the regioselective introduction of the bromine atom at the C-5 position. This can be achieved through electrophilic aromatic substitution, where the directing effects of the existing fluorine and carboxylic acid groups guide the incoming electrophile. The synthesis of 2-bromo-4,5-difluorobenzoic acid has been achieved from difluorophthalic anhydride. tandfonline.com

Another approach involves the bromination of a suitable precursor followed by oxidation. For example, 3-bromo-4,5-difluorotoluene (B2715513) can be oxidized to the corresponding benzoic acid. The starting toluene (B28343) derivative can be synthesized through the halogenation of 1,2-difluorobenzene.

Regioselective Bromination and Fluorination Methodologies for Aromatic Substrates

The regioselectivity of bromination and fluorination is a key aspect of synthesizing highly substituted aromatic compounds. google.com In electrophilic aromatic substitution, the existing substituents on the ring direct the position of the incoming electrophile. For substrates with both activating and deactivating groups, the outcome of the reaction is determined by a combination of electronic and steric effects.

For instance, the bromination of fluorobenzene, a deactivated system, often requires a Lewis acid catalyst to enhance the reaction rate. google.com The choice of catalyst and reaction conditions can influence the regioselectivity of the bromination. Similarly, modern fluorination methods, including the use of electrophilic fluorinating agents like Selectfluor, allow for the regioselective introduction of fluorine atoms onto an aromatic ring. researchgate.net Computational methods, such as Density Functional Theory (DFT), can provide insights into the reaction mechanisms and regioselectivity of electrophilic aromatic halogenations. researchgate.net

Advanced Optimization of Synthetic Pathways for Research-Scale Production and Purity

For research-scale production, the optimization of synthetic pathways is crucial to ensure high purity and yield of the final product. This involves a systematic study of various reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice. The use of design of experiments (DoE) can be a powerful tool to efficiently screen these parameters and identify the optimal conditions.

Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system is critical to achieve good separation from any unreacted starting materials or by-products. Recrystallization can also be employed as a final purification step to obtain a highly pure product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for characterizing the final product and confirming its purity. bldpharm.com

Analogous Synthetic Approaches for Related Halogenated Difluorobenzoate Esters

While specific literature detailing the synthesis of this compound is not extensively available, its preparation can be inferred from established methods for analogous compounds. The most direct and common approach would involve the esterification of 3-bromo-4,5-difluorobenzoic acid. This precursor acid is commercially available, providing a straightforward entry point to the desired ethyl ester.

Several standard esterification methods are applicable:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comathabascau.caorganic-chemistry.org The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water as it is formed. masterorganicchemistry.comorganic-chemistry.org

Thionyl Chloride (SOCl₂) Mediated Esterification: The carboxylic acid can be first converted to its more reactive acid chloride by treatment with thionyl chloride. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The resulting 3-bromo-4,5-difluoro-benzoyl chloride is then reacted with ethanol to yield the ethyl ester. This method is often preferred when the carboxylic acid is sensitive to strong acids. commonorganicchemistry.commasterorganicchemistry.com

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be used to facilitate the direct esterification of the carboxylic acid with ethanol. chemistrysteps.comresearchgate.netorganic-chemistry.orgrsc.org This method, known as the Steglich esterification, is particularly mild and useful for substrates that are sensitive to acidic or high-temperature conditions. organic-chemistry.orgrsc.org

The choice of method would depend on the scale of the reaction, the desired purity, and the compatibility of the reagents with the difluoro-substituted aromatic ring.

The synthesis of Mthis compound follows the same fundamental principles as its ethyl counterpart, with methanol (B129727) being used as the alcohol. The primary difference lies in the reaction kinetics and physical properties of the resulting esters. Generally, methanol is more reactive than ethanol in esterification reactions, which might lead to slightly faster reaction times or require less forcing conditions.

The synthetic routes for Mthis compound would also start from 3-bromo-4,5-difluorobenzoic acid. The common methods are directly analogous:

Fischer Esterification: Refluxing the carboxylic acid in an excess of methanol with an acid catalyst.

Acid Chloride Formation: Reacting the carboxylic acid with thionyl chloride followed by the addition of methanol.

DCC/DMAP Coupling: Activating the carboxylic acid with DCC and reacting it with methanol in the presence of DMAP.

The physical properties of the methyl versus the ethyl ester, such as boiling point and solubility, will differ due to the change in the alkyl group, which can influence the purification process (e.g., distillation or chromatography).

The synthetic strategies for halogenated difluorobenzoate esters can be extended to various positional isomers and esters with different alkyl chains.

Positional Isomers:

The synthesis of positional isomers of this compound, such as Ethyl 2-bromo-4,5-difluorobenzoate or Ethyl 4-bromo-2,3-difluorobenzoate, would begin with the corresponding substituted benzoic acids. For instance, the synthesis of Ethyl 2-bromo-4,5-difluorobenzoate would start from 2-bromo-4,5-difluorobenzoic acid. chemsrc.comuni.lubldpharm.comsigmaaldrich.com Similarly, Ethyl 4-bromo-2,3-difluorobenzoate would be prepared from 4-bromo-2,3-difluorobenzoic acid. bldpharm.comnih.gov The synthesis of these precursor acids often involves multi-step sequences, potentially starting from commercially available difluoroanilines or other substituted benzene (B151609) derivatives, followed by bromination and oxidation or other functional group interconversions. researchgate.netgoogle.com

Alkyl Chain Variations:

To synthesize other alkyl esters, such as Propyl 3-bromo-4,5-difluorobenzoate or Butyl 3-bromo-4,5-difluorobenzoate, the same esterification methodologies would be employed, simply substituting ethanol with the desired alcohol (e.g., propanol (B110389) or butanol). The Fischer esterification is well-suited for the preparation of esters from simple, unhindered primary and secondary alcohols. masterorganicchemistry.comathabascau.ca For more complex or sterically hindered alcohols, the use of the acid chloride or DCC coupling methods would be more appropriate to ensure efficient conversion.

The following table summarizes the key reactants for the synthesis of these related esters via Fischer esterification:

| Target Ester | Carboxylic Acid Precursor | Alcohol |

| This compound | 3-bromo-4,5-difluorobenzoic acid | Ethanol |

| Mthis compound | 3-bromo-4,5-difluorobenzoic acid | Methanol |

| Ethyl 2-bromo-4,5-difluorobenzoate | 2-bromo-4,5-difluorobenzoic acid | Ethanol |

| Ethyl 4-bromo-2,3-difluorobenzoate | 4-bromo-2,3-difluorobenzoic acid | Ethanol |

| Propyl 3-bromo-4,5-difluorobenzoate | 3-bromo-4,5-difluorobenzoic acid | Propan-1-ol |

Reactivity and Reaction Pathways of Ethyl 3 Bromo 4,5 Difluorobenzoate

Nucleophilic Substitution Reactions on the Bromo-Substituted Aromatic Ring

The aromatic ring of ethyl 3-bromo-4,5-difluorobenzoate is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two fluorine atoms and the ester group activates the ring towards attack by nucleophiles. While the bromine atom can be displaced, the fluorine atoms are also potential leaving groups. The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

Common nucleophiles in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted aminobenzoate. Similarly, reaction with an alkoxide, such as sodium methoxide, would lead to the substitution of one of the halogens with a methoxy (B1213986) group.

| Nucleophile | Expected Product | Reaction Conditions |

| Primary/Secondary Amine | Ethyl 3-amino-4,5-difluorobenzoate derivative | Polar aprotic solvent, base |

| Alkoxide (e.g., NaOCH₃) | Ethyl 3-methoxy-4,5-difluorobenzoate derivative | Corresponding alcohol or polar aprotic solvent |

| Thiolate (e.g., NaSPh) | Ethyl 3-(phenylthio)-4,5-difluorobenzoate derivative | Polar aprotic solvent |

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing substituents on the ring.

Ester Group Transformations: Hydrolysis and Reduction Mechanisms

The ethyl ester functional group of this compound can undergo several characteristic transformations, most notably hydrolysis and reduction.

Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: This reversible reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ethanol (B145695), yields 3-bromo-4,5-difluorobenzoic acid.

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion, yielding the carboxylate salt of 3-bromo-4,5-difluorobenzoic acid.

Reduction:

The ester group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to a primary alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (3-bromo-4,5-difluorophenyl)methanol. wikipedia.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. wikipedia.org

Reduction to an aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive and sterically hindered reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. This allows for the isolation of 3-bromo-4,5-difluorobenzaldehyde.

| Reagent | Product | Key Conditions |

| H₃O⁺ | 3-Bromo-4,5-difluorobenzoic acid | Aqueous acid, heat |

| NaOH | Sodium 3-bromo-4,5-difluorobenzoate | Aqueous base, heat |

| LiAlH₄ | (3-Bromo-4,5-difluorophenyl)methanol | Anhydrous ether or THF |

| DIBAL-H | 3-Bromo-4,5-difluorobenzaldehyde | Low temperature (e.g., -78 °C) |

Oxidative Reactions of the Aromatic System

The aromatic ring of this compound is generally resistant to oxidation due to the presence of deactivating halogen and ester groups. However, under harsh oxidative conditions, degradation of the aromatic system can occur. Specific and controlled oxidative functionalization of the ring without affecting the existing substituents is challenging. Research in the oxidative degradation of fluorinated aromatic compounds is ongoing, often focusing on advanced oxidation processes or biological degradation pathways, which are typically not standard synthetic transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. This compound can readily participate in Suzuki-Miyaura reactions with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction allows for the synthesis of a wide range of biaryl and styrenyl compounds.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst.

| Boronic Acid/Ester | Product | Typical Catalyst | Typical Base |

| Phenylboronic acid | Ethyl 4,5-difluoro-[1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| 4-Methylphenylboronic acid | Ethyl 4,5-difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylate | Pd(OAc)₂, phosphine (B1218219) ligand | K₃PO₄ |

| Vinylboronic acid | Ethyl 3-ethenyl-4,5-difluorobenzoate | Pd(PPh₃)₄ | NaOH |

Besides the Suzuki-Miyaura coupling, this compound can participate in several other important metal-catalyzed cross-coupling reactions:

Heck Reaction: This palladium-catalyzed reaction couples the aryl bromide with an alkene to form a new substituted alkene. organic-chemistry.org The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl-substituted alkyne. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org

| Reaction | Coupling Partner | Product Type |

| Heck Reaction | Alkene | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine | Aryl amine |

Investigations into Other Mechanistic Organic Transformations

The reactivity of this compound extends beyond the aforementioned transformations. Mechanistic studies on related polyhalogenated aromatic compounds provide insights into other potential reactions. For instance, under specific conditions, reactions involving benzyne (B1209423) intermediates could be envisioned, although the presence of multiple halogens complicates this pathway. Furthermore, the electronic properties of the substituted ring can influence the kinetics and mechanisms of the reactions discussed, and detailed mechanistic investigations, often employing computational methods, are an active area of research for understanding the reactivity of such polyfunctionalized aromatic systems.

Applications of Ethyl 3 Bromo 4,5 Difluorobenzoate in Advanced Synthesis

Utility as a Key Building Block in the Construction of Complex Organic Molecules

Ethyl 3-bromo-4,5-difluorobenzoate serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. The presence of the bromo and fluoro substituents on the aromatic ring allows for a variety of chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions. These reactions enable chemists to introduce new functional groups and build up the molecular framework, leading to the synthesis of novel compounds with desired properties. The strategic placement of the substituents on the benzene (B151609) ring provides regiochemical control during these synthetic steps, which is essential for the efficient construction of complex target molecules.

Role in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

The unique structural features of this compound make it an important precursor for the synthesis of pharmacologically active compounds and chemical probes. The difluorinated benzene ring is a common motif in many drug candidates, as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Precursor in Drug Discovery and Lead Optimization Programs

In the realm of drug discovery, this compound is utilized as a key intermediate for the synthesis of novel therapeutic agents. For instance, it can be a precursor for compounds targeting enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is implicated in the energy metabolism of cancer cells. nih.gov The bromo group can be readily converted to other functional groups through various chemical reactions, allowing for the exploration of a wide range of chemical space and the optimization of lead compounds to improve their efficacy and safety profiles.

Development of Targeted Bioactive Compound Libraries

The ability to functionalize the this compound core at multiple positions makes it an ideal scaffold for the construction of targeted bioactive compound libraries. By systematically modifying the substituents on the benzene ring, researchers can generate a diverse collection of compounds that can be screened for their biological activity against specific targets. This approach accelerates the drug discovery process by rapidly identifying promising new drug candidates.

Applications in Agrochemical Research and Development

The development of new and effective agrochemicals is crucial for ensuring global food security. This compound and its derivatives have shown potential in this area. The incorporation of fluorine atoms into agrochemical molecules can often lead to increased efficacy, selectivity, and environmental persistence. Research in this area focuses on synthesizing novel herbicides, insecticides, and fungicides that are more potent and have a lower environmental impact than existing products.

Contributions to Materials Science, Including Polymer and Ligand Synthesis

Beyond its applications in the life sciences, this compound is also a valuable building block in materials science. Its derivatives can be used as monomers for the synthesis of high-performance polymers with unique thermal, mechanical, and electronic properties. The fluorine atoms can impart desirable characteristics such as increased thermal stability, chemical resistance, and low surface energy. Furthermore, this compound can be used to synthesize ligands for metal complexes, which have applications in catalysis and as components of advanced materials like organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.com

Catalytic Applications and Ligand Development

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. This compound can be transformed into a variety of ligands that can be used to modulate the activity and selectivity of metal catalysts. For example, by introducing phosphine (B1218219) or other coordinating groups onto the benzene ring, it is possible to create ligands that can be used in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. The electronic properties of the difluorinated ring can have a significant impact on the performance of the resulting catalyst, enabling the development of highly efficient and selective catalytic systems.

Role in Interdisciplinary Research Areas

Biochemical Probe Design for Enzyme Interaction Studies

While specific studies detailing the use of Ethyl 3-bromo-4,5-difluorobenzoate as a biochemical probe are not extensively documented, its structural motifs are relevant to the design of such tools. Halogenated organic molecules are frequently employed as fragments or scaffolds in the development of probes to investigate enzyme-ligand interactions. The bromine and fluorine atoms on the benzoate (B1203000) ring can participate in halogen bonding, a non-covalent interaction that can influence binding affinity and selectivity for specific amino acid residues within an enzyme's active site.

For instance, research into the inhibition of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, has identified compounds with a 3-bromo-4,5-dihydroisoxazole (B8742708) core as potent covalent inhibitors. nih.gov The bromine atom in these inhibitors plays a crucial role in their reactivity and binding to the enzyme. nih.gov This suggests that the bromo-difluoro-substituted phenyl ring of this compound could be a valuable component in the design of novel enzyme inhibitors, acting as a recognition element to guide the molecule to the target protein.

Investigations into Molecular Mechanisms of Action in Biological Systems

The molecular mechanisms of action for this compound in biological systems are an area of active investigation, largely inferred from studies of related halogenated compounds. The presence of bromine and fluorine atoms is known to modulate the electronic and lipophilic properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies of Halogenated Benzoates

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For halogenated benzoates like this compound, SAR studies focus on the type, number, and position of the halogen substituents.

The specific placement of the bromine and fluorine atoms at the 3, 4, and 5 positions of the benzoate ring is critical to the molecule's properties. This substitution pattern creates a distinct electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions. The electronegative fluorine atoms can enhance the ability of the bromine atom to act as a halogen bond donor. Halogen bonds are highly directional non-covalent interactions that can be crucial for molecular recognition and the stability of ligand-protein complexes.

The introduction of a bromine atom into a molecular structure can also be a strategic move in drug design, as it can favorably alter intermolecular and intramolecular interactions, potentially leading to enhanced therapeutic activity. google.com

To understand the specific contribution of the 3-bromo-4,5-difluoro substitution pattern, it is useful to compare this compound with its analogs. The following table provides a comparison of this compound with some of its structural analogs.

| Compound Name | Molecular Formula | Key Differences |

| This compound | C₉H₇BrF₂O₂ | Bromine at position 3, Fluorines at 4 and 5 |

| Ethyl 3-bromo-4-fluorobenzoate | C₉H₈BrFO₂ | Single fluorine at position 4 |

| 4-Bromo-3,5-difluorobenzoic acid | C₇H₃BrF₂O₂ | Carboxylic acid instead of ethyl ester, bromine at position 4, fluorines at 3 and 5 |

| Ethyl 2-bromo-4,5-difluorobenzoate | C₉H₇BrF₂O₂ | Bromine at position 2 |

| Ethyl 3-bromo-2,5-difluorobenzoate | C₉H₇BrF₂O₂ | Fluorines at positions 2 and 5 |

The change in the position of the bromine atom from the 3-position to the 2-position, as seen in Ethyl 2-bromo-4,5-difluorobenzoate, can significantly impact the molecule's steric and electronic properties, leading to different binding affinities and biological activities. Similarly, replacing the ethyl ester with a carboxylic acid, as in 4-Bromo-3,5-difluorobenzoic acid, alters the molecule's polarity and its ability to act as a hydrogen bond donor, which can have profound effects on its pharmacological profile.

Exploration in Photochemistry and Photoresponsive Systems (e.g., Azobenzene Derivatives)

Halogenated aromatic compounds are also of interest in the field of photochemistry. The introduction of heavy atoms like bromine can influence the photophysical properties of a molecule, for instance, by promoting intersystem crossing from the singlet excited state to the triplet excited state. This "heavy-atom effect" is a valuable tool in the design of photosensitizers for applications such as photodynamic therapy.

While direct photochemical studies on this compound are limited, research on related halogenated benzoic acid derivatives has shown that they can participate in photochemical reactions. For example, polychlorobenzenes have been shown to undergo photoincorporation with humic model monomers like benzoic acid under UV irradiation. justobjects.nl Furthermore, benzoyl groups are being explored as photosensitizers for light-powered chemical transformations. rsc.orguni-regensburg.de The specific halogenation pattern of this compound could potentially be exploited to fine-tune the photochemical properties of such systems.

Analytical and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the ethyl 3-bromo-4,5-difluorobenzoate molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, researchers can map out the proton, carbon, and fluorine environments and their connectivities.

Proton (¹H) NMR Studies

In the ¹H NMR spectrum of this compound, the ethyl group gives rise to two distinct signals. A triplet, typically found further upfield, corresponds to the three protons of the methyl (-CH₃) group. Its multiplicity is due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The methylene protons appear as a quartet at a more downfield chemical shift, a result of their proximity to the electron-withdrawing ester oxygen and their coupling to the methyl group.

The aromatic region of the spectrum is characterized by two signals corresponding to the two protons on the benzene (B151609) ring. The proton at the C6 position, being flanked by a bromine atom and a carbon-bearing the ester group, will have a distinct chemical shift. The proton at the C2 position, situated between the ester group and a fluorine atom, will also present a unique signal. The coupling between these aromatic protons and with the neighboring fluorine atoms results in complex splitting patterns, often appearing as doublet of doublets or more complex multiplets, which are crucial for definitive assignment.

Carbon (¹³C) NMR Investigations

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, this includes the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The carbonyl carbon (C=O) is typically observed at the most downfield position due to its significant deshielding. The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group appear at characteristic upfield shifts.

The six aromatic carbons will each produce a signal, with their chemical shifts heavily influenced by the attached substituents (bromo, fluoro, and ethyl ester). The carbons directly bonded to the highly electronegative fluorine atoms (C4 and C5) will exhibit large C-F coupling constants, a key feature for their identification. Similarly, the carbon attached to the bromine (C3) and the carbons of the ester linkage (C1) will have their resonances shifted to predictable regions of the spectrum.

Fluorine (¹⁹F) NMR Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine environments. In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C4 and C5 positions. The chemical shifts of these signals and the magnitude of the coupling constant between them (³JF-F) provide definitive evidence for their ortho relationship. Furthermore, coupling to the neighboring aromatic protons (H-2 and H-6) can also be observed, providing additional structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are vital for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between the coupled protons of the ethyl group (-CH₂- and -CH₃), confirming their connectivity. It would also reveal couplings between the aromatic protons, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca It would definitively link the proton signals of the ethyl group and the aromatic protons to their respective carbon signals in the ¹³C spectrum. hmdb.ca

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. wikipedia.orgyoutube.com In the analysis of this compound, MS/MS can provide definitive structural confirmation. The process involves selecting the molecular ion (precursor ion) of the compound after initial ionization, subjecting it to collision-induced dissociation (CID), and then analyzing the resulting fragment ions (product ions). youtube.comyoutube.com

Predicted Fragmentation Pattern of this compound:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Description |

| [M]+ | [M-C2H5O]+ | 45 | Loss of the ethoxy radical |

| [M]+ | [M-C2H4]+ | 28 | Loss of ethylene (B1197577) via McLafferty rearrangement |

| [M]+ | [M-Br]+ | 79/81 | Loss of the bromine radical |

| [M-C2H5O]+ | [M-C2H5O-CO]+ | 28 | Subsequent loss of carbon monoxide |

This table is predictive and based on general fragmentation patterns of similar compounds.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. scholarsresearchlibrary.comvscht.cz By comparing the observed frequencies with established correlation tables, the presence of the ester group, the aromatic ring, and the carbon-halogen bonds can be confirmed. libretexts.orglibretexts.orgpressbooks.pub

Studies on similar molecules, such as ethyl benzoate (B1203000) and other halogenated benzene derivatives, provide a strong basis for interpreting the spectrum of this compound. scholarsresearchlibrary.comnih.govlibretexts.orgchemicalbook.comnist.gov

Characteristic Infrared Absorption Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretching | 1720-1740 | Strong |

| C-O (Ester) | Stretching | 1250-1300 (asymmetric), 1000-1100 (symmetric) | Strong |

| Aromatic C=C | In-ring stretching | 1550-1600 | Medium to Strong |

| Aromatic C-H | Stretching | 3000-3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850-3000 | Medium |

| C-F | Stretching | 1100-1400 | Strong |

| C-Br | Stretching | 500-650 | Medium to Strong |

This table is based on characteristic absorption ranges for the specified functional groups. vscht.czlibretexts.orglibretexts.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Emission

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are known to absorb UV light due to π-π* transitions within the benzene ring. libretexts.org The substitution pattern on the benzene ring, including the bromine and fluorine atoms, as well as the ethyl ester group, will influence the wavelength of maximum absorption (λmax). nist.gov

Research on substituted benzoates indicates that they typically exhibit absorption bands in the UV region. nist.govnih.gov For this compound, absorptions characteristic of a substituted benzene ring would be expected.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also be a valuable characterization tool. While not all aromatic esters are strongly fluorescent, certain derivatives can exhibit fluorescence, often influenced by the nature and position of substituents. Studies on some benzoate-based materials have shown that they can act as fluorescent emitters. nih.gov The fluorescence properties of this compound would depend on factors such as the extent of intramolecular charge transfer, which can be affected by the electron-withdrawing nature of the halogen substituents. nih.gov

Expected Electronic Spectroscopy Properties:

| Technique | Property | Expected Range/Observation |

| UV-Vis Spectroscopy | λmax | ~200-300 nm |

| Fluorescence Emission | Emission | Potentially weak, dependent on solvent and excitation wavelength |

This table is an estimation based on the properties of similar aromatic esters. libretexts.orgnih.govresearchgate.net

X-ray Diffraction for Solid-State Structural Determination of Related Intermediates and Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there is no specific X-ray crystal structure data available in the searched literature for this compound, the technique is invaluable for characterizing related crystalline intermediates and derivatives. researchgate.net

For instance, determining the crystal structure of a key precursor or a crystalline derivative of this compound could confirm the substitution pattern on the aromatic ring and provide insights into intermolecular interactions in the solid state. researchgate.netnih.gov Such data is crucial for understanding the physical properties of the material and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, LC-SPE)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of aromatic esters. nih.gov For this compound, a reversed-phase HPLC method would likely be effective for purity determination.

A typical reversed-phase HPLC setup would utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation of halogenated aromatic compounds can sometimes be optimized by adjusting the mobile phase composition, temperature, or by using columns with different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer different selectivities for halogenated analytes. chromforum.org

Liquid Chromatography-Solid Phase Extraction (LC-SPE) is an advanced technique that combines the separation power of HPLC with the sample concentration capabilities of SPE. researchgate.net This can be particularly useful for detecting and identifying low-level impurities in a sample of this compound or for analyzing the compound in complex matrices. promochrom.comresearchgate.net

General HPLC Method for Purity Analysis:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This table represents a general starting method for HPLC analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of organic molecules. For Ethyl 3-bromo-4,5-difluorobenzoate, DFT calculations would provide deep insights into its behavior.

Electronic Structure: DFT methods are used to calculate the molecule's ground-state electron density, from which various electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. acs.org A smaller gap suggests the molecule is more polarizable and reactive. For instance, studies on brominated flame retardants have utilized DFT to compute bond dissociation energies (BDEs), identifying the weakest bonds and likely decomposition pathways. researchgate.net A similar approach for this compound would likely focus on the C-Br bond as a potential site for homolytic cleavage.

Reactivity Prediction: DFT calculations can map the molecular electrostatic potential (MEP) onto the electron density surface. The MEP visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, negative potential would be expected around the oxygen atoms of the ester group and the fluorine atoms, while the area around the bromine atom and the ethyl group's hydrogen atoms would show positive potential. Conceptual DFT reactivity indices, such as Fukui functions, can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack, offering a more quantitative prediction of regioselectivity in reactions. rsc.orgresearchgate.net

A hypothetical DFT analysis of this compound could involve the following:

Table 1: Illustrative DFT-Calculated Parameters for Aromatic Compounds| Parameter | Typical Method | Predicted Information |

|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | Indicates electron-donating ability |

| LUMO Energy | B3LYP/6-311G(d,p) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | Relates to chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Identifies sites for electrophilic and nucleophilic attack |

| Bond Dissociation Energy (C-Br) | M06/cc-pVTZ | Predicts susceptibility to bond cleavage researchgate.net |

Molecular Modeling and Docking Studies for Understanding Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery for evaluating the potential of a compound to act as an inhibitor or modulator of a biological process. researchgate.netnih.gov

Molecular Docking: The process involves placing the 3D structure of the ligand into the binding site of a protein. A scoring function then estimates the binding affinity, predicting the strength of the interaction. Studies on various benzoic acid derivatives have used molecular docking to screen for potential antiviral activity against targets like the SARS-CoV-2 main protease or to assess inhibitory potential against enzymes like carbonic anhydrase. researchgate.netniscpr.res.in In a hypothetical docking study of this compound, the molecule would be docked into the active site of a relevant enzyme. The software would predict the binding pose and score, based on interactions like hydrogen bonds, halogen bonds (involving the bromine and fluorine atoms), and hydrophobic interactions. niscpr.res.in

Understanding Interactions: The results of docking can reveal key interactions. For example, the fluorine atoms could act as hydrogen bond acceptors, while the bromine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The aromatic ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. niscpr.res.in These studies provide a structural basis for a molecule's potential biological activity and can guide the synthesis of more potent analogues. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative This table is a hypothetical representation of docking results.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Carbonic Anhydrase II | -7.8 | His94, Thr199, Val121 | Hydrogen Bond, Hydrophobic |

| SARS-CoV-2 Main Protease | -6.5 | Cys145, His41, Glu166 | Hydrogen Bond, Halogen Bond mdpi.com |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are invaluable for predicting spectroscopic data (e.g., NMR, IR) and analyzing the conformational landscape of flexible molecules like this compound.

Conformational Analysis: The ethyl ester group can rotate, leading to different conformers. A computational conformational search can identify the most stable (lowest energy) conformers. uncw.edu This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry using methods like molecular mechanics or semi-empirical methods, followed by higher-level DFT optimization of the low-energy conformers. uncw.edu The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Spectroscopic Parameter Prediction: Once the stable conformers are identified, their spectroscopic properties can be calculated.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C) can be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT level. uncw.eduresearchgate.net The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers. uncw.edugithub.io Such predictions are particularly useful for assigning signals in experimental spectra, especially for complex substitution patterns on an aromatic ring. researchgate.netwisc.edu

IR Spectroscopy: Vibrational frequencies and their corresponding intensities can also be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to better match experimental data. This allows for the assignment of major peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ester or the C-Br and C-F stretches.

Table 3: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Substituted Benzoate (B1203000) This table illustrates the typical accuracy of NMR prediction methods.

| Atom | Predicted ¹H Chemical Shift (ppm) (Method: WP04/6-311++G(2d,p)) github.io | Hypothetical Experimental ¹H Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| Aromatic H | 7.85 | 7.92 | -0.07 |

| -OCH₂- | 4.40 | 4.35 | +0.05 |

| -CH₃ | 1.41 | 1.38 | +0.03 |

Investigation of Reaction Mechanisms through Computational Methods

Computational chemistry offers a way to explore the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experiments alone. nih.gov This involves locating transition states and calculating reaction energy profiles.

Mapping Reaction Pathways: For a given reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to model the entire reaction coordinate. nih.gov This connects the reactants, transition states, and products, revealing the energy barriers (activation energies) for each step. For example, in studying nucleophilic aromatic substitution (SNAr) reactions, computational models can distinguish between a stepwise mechanism (forming a Meisenheimer intermediate) and a concerted mechanism by analyzing the potential energy surface. acs.org

Elucidating Mechanisms: By calculating the activation energies of competing pathways, chemists can predict which reaction is more likely to occur under specific conditions. For instance, in the synthesis of substituted benzoates, computational studies can explore the mechanism of esterification or the introduction of substituents onto the aromatic ring. rsc.org In the case of a reaction involving the bromine atom, calculations could model pathways for its substitution, such as in palladium-catalyzed cross-coupling reactions. The calculations would identify the structures and energies of key intermediates and transition states in the catalytic cycle. rsc.org This understanding can then be used to optimize reaction conditions, such as the choice of catalyst, solvent, and temperature, to favor the desired product. nih.gov

Future Research Directions and Prospects

Development of Novel, Sustainable Synthetic Methodologies

The synthesis of Ethyl 3-bromo-4,5-difluorobenzoate and related fluorinated aromatics traditionally relies on methods that can be environmentally taxing. Future research will likely focus on developing greener and more sustainable synthetic routes.

One promising area is the advancement of late-stage fluorination techniques. cas.cn Instead of introducing fluorine atoms at the beginning of a long synthetic sequence, late-stage fluorination aims to install them on complex molecules in the final steps. This approach is more atom-economical and allows for the rapid generation of diverse fluorinated compounds. cas.cn Research into palladium-catalyzed C-H bond fluorination, for instance, could provide a more direct and efficient route to fluorinated benzoates. dovepress.com

Furthermore, the development of sustainable halogenation processes is crucial. scispace.com Traditional bromination methods often use hazardous reagents and produce significant waste. Future methodologies may involve the use of safer brominating agents and catalytic systems that operate under milder conditions. The use of N-halosuccinimides in conjunction with green catalysts or employing oxidative bromination with hydrogen peroxide are potential areas of exploration. scispace.com The principles of green chemistry, such as using renewable feedstocks and minimizing solvent use, will be central to these new synthetic strategies. nih.gov

The esterification of the parent 3-bromo-4,5-difluorobenzoic acid is a key step in the synthesis of the title compound. While traditional methods using excess alcohol and strong acids are effective, they can be harsh. Future research could explore enzyme-catalyzed esterification or the use of solid acid catalysts to make this process more environmentally friendly. A patent has described a method for producing high-purity 5-bromo-2,4-difluorobenzoic acid which involves esterification to enable purification by distillation, followed by hydrolysis, suggesting that the properties of the ethyl ester are valuable for purification processes. researchgate.net

Expansion of Applications in Emerging Fields of Chemical and Biological Sciences

The unique electronic properties conferred by the fluorine and bromine substituents make this compound an attractive scaffold for various applications.

In medicinal chemistry , fluorinated compounds are of increasing importance due to their enhanced metabolic stability, bioavailability, and binding affinity. acs.org The global market for fluorinated pharmaceuticals is projected to see significant growth, driven by the demand for novel drugs. cas.cn this compound can serve as a key intermediate for the synthesis of new therapeutic agents. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide range of functional groups, leading to the generation of libraries of potential drug candidates. dtu.dk The precursor, 3-bromo-4-fluorobenzoic acid, is already recognized as a valuable building block for synthesizing compounds with therapeutic potential, such as inhibitors of specific biological pathways. dtu.dk Derivatives of related fluorinated benzoic acids have shown potential as anti-cancer agents and for treating central nervous system disorders. nih.gov

In agrochemicals , the introduction of fluorine atoms can significantly enhance the biological activity of pesticides and herbicides. researchgate.net this compound could be a precursor to novel agrochemicals with improved efficacy and selectivity.

In materials science , fluorinated compounds are used in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). nih.gov The polarity and rigidity imparted by the fluorine atoms can influence the mesomorphic properties of liquid crystals. By incorporating this fluorinated benzoate (B1203000) into larger molecular structures, new materials with tailored optical and electronic properties could be designed. For example, the synthesis of OLED materials often involves the coupling of aromatic amines with aryl halides, a reaction for which this compound is a suitable substrate.

Advanced Mechanistic Elucidation of Complex Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic protocols and developing new transformations.

Cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation. rsc.orgacs.orgresearchgate.net Mechanistic studies on the palladium-catalyzed cross-coupling of aryl bromides have revealed intricate details about the catalytic cycle, including the roles of ligand, base, and additives. nus.edu.sgthermofisher.com Future research could focus on detailed kinetic and computational studies of these reactions specifically with this compound as the substrate. This would provide insights into the influence of the two fluorine atoms on the oxidative addition, transmetalation, and reductive elimination steps. nus.edu.sg

C-H functionalization is another area where mechanistic understanding is crucial. The development of catalysts for the direct arylation of C-H bonds ortho to fluorine atoms in polyfluoroarenes is an active area of research. acs.org Understanding the regioselectivity and reactivity in such reactions with this compound could lead to more efficient synthetic strategies. Computational studies, using techniques like density functional theory (DFT), can play a significant role in elucidating the transition states and reaction pathways of these complex transformations. researchgate.netnih.gov

Design and Synthesis of Novel Derivatives with Tuned Physicochemical and Biological Attributes

The trifunctional nature of this compound (ester, bromo, and fluoro substituents) provides a rich platform for the design and synthesis of a wide array of novel derivatives.

By leveraging the reactivity of the bromine atom through various cross-coupling reactions, a multitude of substituents can be introduced at the 3-position. For example, Suzuki-Miyaura coupling could introduce various aryl and heteroaryl groups, leading to compounds with potential applications in materials science or as pharmaceutical intermediates. rsc.orgthermofisher.comBuchwald-Hartwig amination could be used to synthesize a range of substituted anilines, which are common motifs in bioactive molecules. acs.orgnih.gov The Sonogashira coupling would allow for the introduction of alkyne functionalities, which are versatile handles for further transformations. researchgate.net

The fluorine atoms, while generally considered less reactive towards nucleophilic substitution than bromine, can also be targeted under specific conditions, particularly in transition-metal-catalyzed processes. d-nb.info This opens up the possibility of sequential functionalization at different positions on the aromatic ring.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This expands the accessible chemical space for derivatization.

Integration with High-Throughput Screening and Automation in Chemical Discovery

The future of chemical research, particularly in drug discovery and materials science, lies in the integration of synthesis with high-throughput screening (HTS) and automation. acs.org

Automated synthesis platforms can significantly accelerate the generation of compound libraries based on the this compound scaffold. researchgate.netresearchgate.net Flow chemistry, in particular, offers precise control over reaction parameters and allows for the seamless integration of synthesis, purification, and analysis. researchgate.netaurigeneservices.com This technology is well-suited for the multi-step synthesis of derivatives from a common intermediate like this compound. nus.edu.sg

The synthesized libraries of derivatives can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. nih.govmit.edu For fluorinated compounds, 19F NMR-based screening methods offer a powerful tool for identifying binding interactions with biological targets. researchgate.netbenthamdirect.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-bromo-4,5-difluorobenzoate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via esterification of 3-bromo-4,5-difluorobenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

- Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form an acyl chloride intermediate.

- Reaction with ethanol under reflux to yield the ester.

- Continuous flow reactors can enhance purity and yield by minimizing side reactions .

Q. How do the electronic effects of bromine and fluorine substituents influence the compound’s reactivity?

- Electronic Profile :

- Bromine at position 3 acts as a strong electron-withdrawing group (EWG) via inductive effects, activating the ring for nucleophilic aromatic substitution (SNAr).

- Fluorine atoms at positions 4 and 5 further enhance the EWG effect, increasing the electrophilicity of the aromatic ring.

- Reactivity Implications :

- The bromine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) as a leaving group.

- Fluorine’s ortho/para-directing nature guides regioselectivity in further functionalization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and torsional conformations.

- Case Study : For related bromo-difluorobenzoates, SCXRD confirmed the planar geometry of the aromatic ring and the spatial arrangement of substituents, critical for understanding steric hindrance in reaction mechanisms .

Q. What strategies address contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

- Analysis Framework :

- Variable Screening : Test solvents (polar aprotic vs. protic), bases (K₂CO₃ vs. Cs₂CO₃), and catalysts (Pd-based for cross-coupling).

- Kinetic Studies : Monitor reaction intermediates via in situ NMR to identify rate-limiting steps.

Q. How does isotopic labeling (e.g., ²H or ¹⁹F NMR) aid in mechanistic studies of its reactivity?

- Application :

- ¹⁹F NMR tracks fluorine environments during SNAr or coupling reactions, revealing electronic changes.

- Deuterated analogs (e.g., CD₃COCD₃ solvent) simplify spectral interpretation by reducing signal overlap.

- Example : Isotopic tracing in a related difluorobenzoate showed a two-step mechanism: initial bromine displacement followed by fluorine rearrangement .

Key Considerations for Researchers

- Contradictions in Synthesis : Discrepancies in reported yields often stem from solvent purity or catalyst deactivation. Reproducibility requires rigorous drying of reagents and inert atmospheres .

- Safety Protocols : While direct safety data for this compound are limited, related bromo-fluorobenzoates require handling in fume hoods with nitrile gloves due to potential skin/eye irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.